Trazolopride

Catalog No.
S953755
CAS No.
86365-92-6
M.F
C20H23N5O2
M. Wt
365.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trazolopride

CAS Number

86365-92-6

Product Name

Trazolopride

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6-methoxy-3H-benzotriazole-5-carboxamide

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C20H23N5O2/c1-27-19-12-18-17(22-24-23-18)11-16(19)20(26)21-15-7-9-25(10-8-15)13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13H2,1H3,(H,21,26)(H,22,23,24)

InChI Key

OXTOFRAJJGNAEW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1C(=O)NC3CCN(CC3)CC4=CC=CC=C4)NN=N2

Canonical SMILES

COC1=CC2=C(C=C1C(=O)NC3CCN(CC3)CC4=CC=CC=C4)NN=N2

Trazolopride is a novel compound classified as a serotonin and dopamine receptor modulator. It is primarily recognized for its potential use in treating gastrointestinal disorders, particularly functional gastrointestinal diseases. Trazolopride acts on the central nervous system and the enteric nervous system, influencing motility and facilitating gastrointestinal transit. Its chemical structure can be denoted by the molecular formula C20H23N5O2C_{20}H_{23}N_{5}O_{2} and a molecular weight of approximately 365.185 g/mol .

Typical of compounds with similar structures. The potential reactions include:

  • Nucleophilic Substitution: The presence of nitrogen atoms in the structure allows for nucleophilic attacks, leading to the substitution of functional groups.
  • Oxidation: Trazolopride may react with oxidizing agents to form different oxidation states, which can alter its biological activity.
  • Reduction: Reduction reactions can occur under specific conditions, potentially modifying its pharmacological properties.

These reactions are essential for understanding the compound's behavior in biological systems and its interactions with other chemicals.

Trazolopride exhibits significant biological activity through its action on serotonin and dopamine receptors. It primarily functions as a 5-HT_4 receptor agonist, which enhances gastrointestinal motility by increasing peristalsis and reducing transit time in the intestines. Additionally, it has been shown to have an antagonistic effect on certain 5-HT_3 receptors, which can help alleviate symptoms such as nausea and vomiting associated with gastrointestinal disorders .

Studies indicate that trazolopride may also influence other neurotransmitter systems, contributing to its therapeutic effects in treating conditions like irritable bowel syndrome and functional dyspepsia.

The synthesis of trazolopride involves several steps that typically include:

  • Formation of Key Intermediates: Starting materials undergo reactions such as alkylation or acylation to form key intermediates.
  • Cyclization: The intermediates are subjected to cyclization reactions to form the core structure of trazolopride.
  • Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve the desired purity level.

Specific synthetic routes may vary, but they generally aim to optimize yield and minimize by-products.

Trazolopride has potential applications in several areas:

  • Gastroenterology: Primarily used for treating functional gastrointestinal disorders, enhancing motility, and alleviating symptoms.
  • Research: Investigated in preclinical studies for its effects on neurotransmitter systems, providing insights into gut-brain interactions.
  • Pharmaceutical Development: Its unique mechanism of action makes it a candidate for developing new therapies targeting gastrointestinal motility disorders.

Interaction studies involving trazolopride focus on its pharmacokinetic properties and how it interacts with various receptors in the body:

  • Receptor Interactions: Trazolopride's binding affinity for serotonin receptors has been extensively studied, revealing its dual action as both an agonist and antagonist depending on receptor subtype.
  • Drug Interactions: Research indicates that trazolopride may interact with other medications affecting serotonin levels, necessitating caution when co-administered with selective serotonin reuptake inhibitors or other serotonergic agents.

These studies are crucial for understanding the safety profile of trazolopride when used in combination therapies.

Trazolopride shares structural similarities with several other compounds that modulate neurotransmitter systems. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Characteristics
PirenzepineA selective muscarinic antagonistPrimarily targets M1 muscarinic receptors
PrucaloprideA selective 5-HT_4 receptor agonistUsed for chronic constipation treatment
TegaserodA 5-HT_4 receptor agonistPreviously withdrawn due to cardiovascular concerns
MetoclopramideA dopamine receptor antagonistCommonly used antiemetic with prokinetic properties

Uniqueness of Trazolopride

Trazolopride stands out due to its balanced action on both serotonin and dopamine receptors, which allows it to effectively modulate gastrointestinal motility while minimizing side effects commonly associated with other similar compounds. Its dual mechanism provides a therapeutic advantage in treating complex gastrointestinal disorders where multiple pathways are involved .

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

365.18517499 g/mol

Monoisotopic Mass

365.18517499 g/mol

Heavy Atom Count

27

UNII

MF4NR5U03L

Other CAS

86365-92-6

Wikipedia

Trazolopride

Dates

Modify: 2023-07-21

Explore Compound Types